molecular formula C18H27ClN2O2 B13057912 Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride

Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride

Cat. No.: B13057912
M. Wt: 338.9 g/mol
InChI Key: CFMMTDNONPQUBL-UHFFFAOYSA-N
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Description

Benzyl [2,4’-Bipiperidine]-1-Carboxylate Hydrochloride is a chemical compound with the molecular formula C23H27ClN2O2 It is known for its unique structure, which includes a benzyl group attached to a bipiperidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [2,4’-Bipiperidine]-1-Carboxylate Hydrochloride typically involves the reaction of piperazine derivatives with benzyl chloride under controlled conditions. One common method includes the use of piperazine hexahydrate and piperazine dihydrochloride monohydrate in absolute ethanol, followed by the addition of benzyl chloride . The reaction is carried out at elevated temperatures (around 65°C) with vigorous stirring to ensure complete dissolution and reaction of the starting materials. The product is then isolated through crystallization and filtration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity Benzyl [2,4’-Bipiperidine]-1-Carboxylate Hydrochloride.

Chemical Reactions Analysis

Types of Reactions

Benzyl [2,4’-Bipiperidine]-1-Carboxylate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl [2,4’-Bipiperidine]-1-Carboxylate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl [2,4’-Bipiperidine]-1-Carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl [2,4’-Bipiperidine]-1-Carboxylate Hydrochloride is unique due to its bipiperidine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzyl-containing compounds and contributes to its specific applications and reactivity.

Biological Activity

Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride is a compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as a modulator of chemokine receptors. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H27ClN2O2
  • Molar Mass : Approximately 338.87 g/mol
  • Structure : The compound features a bipiperidine moiety with a benzyl group attached to it, enhancing its pharmacological properties. The hydrochloride salt form improves solubility and stability, making it suitable for various applications in drug development.

This compound primarily acts as a modulator of chemokine receptors, particularly CCR3. This receptor is involved in inflammatory responses and plays a crucial role in conditions such as asthma and rhinitis. The compound's ability to influence chemokine pathways suggests its potential use in treating respiratory diseases and other inflammatory conditions.

Interaction with Biological Targets

Research indicates that the compound interacts with various biological targets, modulating receptor activity and influencing downstream signaling pathways. Understanding these interactions is essential for optimizing its pharmacological properties and enhancing therapeutic potential.

Therapeutic Potential

Studies have shown that this compound exhibits promising activity against conditions characterized by inflammation. Its role as a chemokine receptor modulator positions it as a candidate for developing treatments for:

  • Asthma
  • Allergic Rhinitis
  • Other Inflammatory Diseases

The compound's unique structure allows researchers to explore modifications that could enhance efficacy or reduce side effects in therapeutic settings.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific pathways involved in inflammation. For instance, it has shown effectiveness in reducing cytokine release from immune cells, which is pivotal in managing allergic responses.

Comparative Analysis with Similar Compounds

A comparative analysis of similar compounds reveals the unique attributes of this compound:

Compound NameCAS NumberKey Features
Benzyl Piperidine-2-Carboxylate Hydrochloride130312-10-6Contains a piperidine ring; used in similar applications
Irinotecan136570-99-4An antineoplastic drug incorporating a bipiperidine moiety
SCH 3511251373028-75-1A selective CCR5 antagonist with antiviral properties

This table illustrates how this compound stands out due to its specific bipiperidine arrangement and benzyl substitution, which may confer unique receptor interaction profiles compared to other similar compounds.

Properties

Molecular Formula

C18H27ClN2O2

Molecular Weight

338.9 g/mol

IUPAC Name

benzyl 2-piperidin-4-ylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C18H26N2O2.ClH/c21-18(22-14-15-6-2-1-3-7-15)20-13-5-4-8-17(20)16-9-11-19-12-10-16;/h1-3,6-7,16-17,19H,4-5,8-14H2;1H

InChI Key

CFMMTDNONPQUBL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2CCNCC2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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